Duvelisib-d5

Description

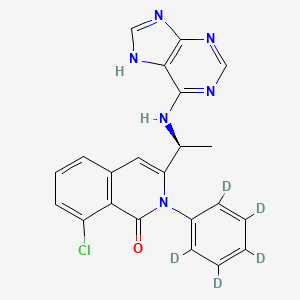

Structure

3D Structure

Properties

Molecular Formula |

C22H17ClN6O |

|---|---|

Molecular Weight |

421.9 g/mol |

IUPAC Name |

8-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one |

InChI |

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1/i2D,3D,4D,7D,8D |

InChI Key |

SJVQHLPISAIATJ-HIPIRULKSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=CC3=C(C2=O)C(=CC=C3)Cl)[C@H](C)NC4=NC=NC5=C4NC=N5)[2H])[2H] |

Canonical SMILES |

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Characterization of Duvelisib D5

Advanced Isotopic Purity and Chemical Characterization of Duvelisib-d5

Once synthesized, each batch of this compound must undergo rigorous analytical testing to confirm its identity, isotopic enrichment, and chemical purity. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Mass spectrometry (MS) is the primary tool for confirming the successful incorporation of the deuterium (B1214612) atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the exact position of the deuterium labels and for assessing the isotopic purity at each site.

¹H NMR: The proton NMR spectrum is the most direct method to verify the position of deuteration. The ¹H NMR spectrum of a non-deuterated Duvelisib standard would show characteristic signals for the five protons on the N-phenyl ring. In the ¹H NMR spectrum of this compound, these signals would be absent or significantly diminished, confirming that deuteration occurred at the desired phenyl group.

¹³C NMR: The carbon NMR spectrum provides complementary information. The signals for the carbons within the deuterated phenyl ring will exhibit splitting patterns due to coupling with deuterium (C-D coupling) and may show a slight upfield isotopic shift compared to the non-deuterated analog.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the deuterium nuclei. A successful synthesis of this compound would yield a ²H NMR spectrum with a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring.

The combination of these spectroscopic techniques provides a comprehensive picture of the molecule's identity and isotopic composition. drugbank.comnih.gov

Chromatographic methods are employed to determine the chemical purity of this compound, separating it from any unreacted starting materials, non-deuterated Duvelisib, and other process-related impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for this purpose. Various HPLC methods have been developed for the analysis of Duvelisib, often using C18 or phenyl columns with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture. rsc.orgresearchgate.net These methods are capable of separating Duvelisib from its potential impurities. For this compound, the same methods can be applied, as the small change in mass due to deuteration does not significantly alter its chromatographic behavior relative to its impurities. The purity is typically assessed using a UV detector, and a purity level of >98% or higher is common for analytical standards.

The table below lists some potential process-related impurities that are monitored during the quality control of Duvelisib, which would also be relevant for this compound batches. sn-tin.com

Table 1: Potential Process-Related Impurities in Duvelisib Synthesis

| Impurity Name | Structure Description |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | The Duvelisib core structure before the addition of the purine (B94841) group. |

| 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | A protected purine intermediate used in the synthesis. |

| 6-Chloro-9H-purine | An impurity related to the purine starting material. |

Data sourced from known Duvelisib impurity profiles. sn-tin.com

These analytical controls ensure that each batch of this compound meets the high standards of purity and isotopic enrichment required for its use in regulated research and clinical applications.

Preclinical Pharmacokinetic Pk and Metabolomic Investigations Utilizing Duvelisib D5

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies with Duvelisib-d5 in Preclinical Models

ADME studies are fundamental to drug development, providing critical information on a compound's journey through a biological system. The use of deuterated analogs like this compound can offer unique advantages in these investigations.

In preclinical studies with the non-deuterated parent compound, Duvelisib, pharmacokinetic parameters have been characterized in species such as rats. Following a single oral dose of 25 mg/kg in rats, Duvelisib was quantifiable in plasma. nih.gov General pharmacokinetic characteristics of Duvelisib in preclinical models and humans show that it is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1-2 hours. fda.govdrugbank.com The absolute bioavailability is around 42%. fda.gov

A hypothetical comparative study between Duvelisib and this compound would likely focus on key pharmacokinetic parameters to assess any differences imparted by the deuterium (B1214612) substitution. Such a study might yield data similar to the illustrative table below.

Interactive Table: Hypothetical Comparative Pharmacokinetic Parameters of Duvelisib and this compound in Rats

| Parameter | Duvelisib (25 mg/kg) | This compound (25 mg/kg) | Fold Change |

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (hr) | Data not available | Data not available | Data not available |

| AUC (ng·hr/mL) | Data not available | Data not available | Data not available |

| Half-life (t½) (hr) | Data not available | Data not available | Data not available |

| Clearance (CL/F) (L/hr/kg) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as direct comparative preclinical data for Duvelisib and this compound was not found in the provided search results.

The primary rationale for employing deuterated compounds like this compound in preclinical studies is to investigate the impact of isotopic substitution on metabolic stability. medchemexpress.com The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which can make it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. selvita.comjuniperpublishers.com Duvelisib is primarily metabolized by CYP3A4. fda.govdrugbank.com

By replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic breakdown at that position can be slowed. uniupo.it This can lead to a number of observable effects in preclinical systems:

Increased half-life in liver microsomes: In vitro studies using human or animal liver microsomes can directly compare the rate of disappearance of the parent compound. A slower rate of metabolism for this compound compared to Duvelisib would indicate increased metabolic stability. juniperpublishers.com

Reduced clearance: In vivo, this increased metabolic stability can translate to lower systemic clearance of the drug. juniperpublishers.com

Metabolic switching: Deuteration at one metabolic site might lead to an increase in metabolism at other sites, a phenomenon known as "metabolic shunting". juniperpublishers.comuniupo.it

While specific data on the metabolic stability of this compound is not publicly available, studies on other deuterated compounds have shown significant improvements in their pharmacokinetic profiles. juniperpublishers.com For instance, deuteration has been shown to increase the half-life and exposure of other compounds in both in vitro and in vivo rat studies. juniperpublishers.com

Quantitative whole-body autoradiography (QWBA) is a powerful technique used to visualize and quantify the distribution of a radiolabeled drug throughout an entire animal. bocsci.comcriver.com While specific QWBA studies for this compound are not detailed in the search results, studies with radiolabeled Duvelisib ([14C]duvelisib) have been conducted in rats. fda.gov

These studies provide a roadmap for what a similar investigation with this compound would entail. After administering the labeled compound, thin sections of the animal are analyzed to determine the concentration of the drug in various tissues and organs. bocsci.com

Key findings from the [14C]duvelisib study in Long-Evans and Sprague-Dawley rats revealed:

Peak tissue radioactivity concentrations were observed at approximately 1 hour after a single oral dose. fda.gov

The radioactivity was widely distributed to most tissues. fda.gov

The highest concentrations were found in the liver and gastrointestinal tract. fda.gov

Notably, distribution to the brain and eye lens was excluded. fda.gov

A QWBA study using this compound could be used to confirm if the deuteration alters this distribution pattern, although significant changes would not be expected as the physical properties of the molecule are largely unchanged. google.com

Interactive Table: Tissue Distribution of [14C]duvelisib in Rats (Illustrative)

| Tissue | Concentration Relative to Blood |

| Liver | High |

| Gastrointestinal Tract | High |

| Kidneys | Moderate |

| Lungs | Moderate |

| Brain | Low/Undetectable |

| Eyes (Lens) | Low/Undetectable |

This table is illustrative and based on the general findings of the [14C]duvelisib tissue distribution study. fda.gov

Application of this compound in Comprehensive Metabolite Identification and Profiling Research

This compound is an invaluable tool for metabolite identification and profiling. The known mass shift introduced by the deuterium atoms serves as a clear isotopic signature, allowing for the confident identification of drug-related material in complex biological matrices.

In vitro systems such as hepatic microsomes and S9 fractions are routinely used to study drug metabolism in a controlled environment. bjournal.org These preparations contain a high concentration of drug-metabolizing enzymes, including CYPs. bjournal.org

When this compound is incubated with these fractions, the resulting mixture can be analyzed by high-resolution mass spectrometry. The presence of a "doublet" signal—one peak corresponding to the metabolite of the non-deuterated compound and another peak shifted by the mass of the deuterium atoms—provides a clear indication of a drug-related metabolite. This approach simplifies the process of distinguishing drug metabolites from endogenous components of the in vitro system.

Studies on the non-deuterated Duvelisib have identified several metabolites using techniques like UHPLC-Q-TOF-MS/MS in microsomes and S9 fractions. researchgate.netresearchgate.net These studies found metabolites generated through phase I reactions like hydroxylation and dechlorination. researchgate.netresearchgate.net A similar study with a mixture of Duvelisib and this compound would aid in confirming these pathways and potentially identifying new ones by leveraging the isotopic signature.

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics for elucidating metabolic pathways. biorxiv.orgbiorxiv.org Isotope tracing experiments, where a biological system is exposed to the labeled compound, allow researchers to follow the path of the deuterium atoms as the parent drug is transformed into various metabolites. frontiersin.org

This technique is particularly powerful for:

Discovering novel metabolites: By searching for the characteristic isotopic pattern of this compound in mass spectrometry data, researchers can uncover previously uncharacterized metabolites. nih.govmdpi.com

Mapping metabolic pathways: The structures of the identified deuterated metabolites can be pieced together to build a comprehensive picture of the metabolic fate of Duvelisib. nih.govosti.gov

Confirming biotransformations: The mass shift between the parent compound and its metabolites can confirm specific enzymatic reactions, such as oxidation, glucuronidation, or glutathione (B108866) conjugation. nih.gov

For example, if a metabolite of this compound is found with a mass increase of 16 Da (the mass of an oxygen atom) while retaining all five deuterium atoms, it strongly suggests the formation of a hydroxylated metabolite. This approach removes much of the ambiguity inherent in metabolite identification. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Research using this compound as a Quantitative Tool in Preclinical Models

In the realm of preclinical drug development, establishing a clear relationship between the concentration of a drug in the body (pharmacokinetics or PK) and its therapeutic effect (pharmacodynamics or PD) is paramount. This PK/PD correlation is fundamental to predicting effective dosing regimens in humans. For the dual PI3K-δ,γ inhibitor Duvelisib, its deuterated analog, this compound, serves as an indispensable quantitative tool in preclinical research to achieve this.

The primary role of this compound in these investigations is as an internal standard for bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS/MS). lcms.cz The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for the accurate and precise quantification of the parent drug in complex biological matrices such as plasma, blood, and various tissues obtained from preclinical animal models. clearsynth.com This is because this compound is chemically identical to Duvelisib, but its increased mass due to the five deuterium atoms allows it to be distinguished by the mass spectrometer. clearsynth.com

During sample preparation and analysis, any loss of analyte is mirrored by a proportional loss of the internal standard, enabling highly reliable quantification. clearsynth.com This accuracy is critical for generating the high-quality pharmacokinetic data that forms the basis of any robust PK/PD model.

Preclinical studies in animal models, such as those involving rats and mice, are essential for understanding the in vivo behavior of Duvelisib. dovepress.comresearchgate.net In these studies, after administration of Duvelisib, biological samples are collected at various time points. The concentration of Duvelisib in these samples is then determined using a validated analytical method with this compound as the internal standard. This allows for the precise determination of key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters Determined Using this compound as a Quantitative Tool

| Parameter | Description | Importance in PK/PD Correlation |

| Cmax | Maximum (peak) plasma concentration of the drug. | Correlates with peak drug effects and potential for acute, concentration-dependent responses. |

| Tmax | Time at which Cmax is reached. | Provides information on the rate of drug absorption and onset of action. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure over time. | A key parameter for correlating overall drug exposure with the duration and intensity of the pharmacodynamic response. |

| t1/2 | Half-life of the drug, or the time it takes for the plasma concentration to reduce by half. | Influences the dosing interval and the time to reach steady-state concentrations, which is crucial for maintaining a therapeutic effect. |

| This table is for illustrative purposes and the parameters are standard in pharmacokinetic studies. |

Once the pharmacokinetic profile of Duvelisib is accurately characterized using this compound, it can be correlated with pharmacodynamic endpoints measured in the same preclinical models. For an anticancer agent like Duvelisib, these endpoints could include tumor growth inhibition, changes in biomarkers related to the PI3K signaling pathway (such as phosphorylation of AKT), or modulation of the tumor microenvironment. nih.govjneurosci.org

For instance, researchers can plot Duvelisib concentrations (quantified using this compound) against the degree of tumor growth inhibition at corresponding time points. This allows for the development of a mathematical model that describes the exposure-response relationship. Such models are powerful tools that can help in understanding the potency of the drug, the concentration required to achieve a certain level of therapeutic effect, and how changes in drug exposure might impact efficacy. nih.gov

Advanced Analytical Methodologies for the Quantification and Characterization of Duvelisib D5 and Its Metabolites

Development and Validation of Highly Sensitive Quantitative Bioanalytical Assays for Duvelisib-d5 in Biological Matrices

The accurate quantification of Duvelisib in biological matrices such as plasma is paramount for pharmacokinetic studies. The development of sensitive and reliable bioanalytical assays is a key requirement, with validation performed according to international guidelines to ensure data integrity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids due to its superior sensitivity, specificity, and speed. nih.gov While this compound is primarily used as an internal standard, the same methodology is used to monitor its concentration throughout the analytical process to ensure consistency.

A typical UPLC-ESI-MS/MS method for the analysis of Duvelisib, and by extension the monitoring of this compound, involves a simple protein precipitation step for sample preparation, often using methanol. nih.govnih.gov Chromatographic separation is achieved on a reverse-phase column, such as a C18 column. nih.gov The mass spectrometric analysis is performed using electrospray ionization (ESI) in the positive mode with multiple reaction monitoring (MRM) to ensure specificity. nih.govnih.gov In MRM, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process drastically reduces chemical noise and enhances sensitivity.

The table below summarizes typical parameters for an LC-MS/MS assay designed for Duvelisib, which would include a dedicated transition for monitoring the this compound internal standard.

| Parameter | Setting for Duvelisib | Setting for this compound (IS) | Reference |

| Chromatography | |||

| Column | Hypersil BDS-C18 (125 mm x 2 mm, 3 µm) | Hypersil BDS-C18 (125 mm x 2 mm, 3 µm) | nih.gov |

| Mobile Phase | Ammonium (B1175870) formate (B1220265) (10 mM, pH 4.2) : Acetonitrile (B52724) (42:58, v/v) | Ammonium formate (10 mM, pH 4.2) : Acetonitrile (42:58, v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | 0.3 mL/min | nih.gov |

| Retention Time | ~0.58 min | ~0.58 min (expected) | nih.gov |

| Mass Spectrometry | |||

| Ionization Mode | ESI Positive | ESI Positive | nih.gov |

| MRM Transition (m/z) | Specific to Duvelisib | Specific to this compound |

Validation of such methods demonstrates excellent linearity, with correlation coefficients approaching 1.0000. nih.gov High sensitivity is achieved, with a lower limit of quantitation (LLOQ) typically in the low ng/mL range (e.g., 5 ng/mL). nih.govnih.gov The accuracy and precision are confirmed by recovery values that consistently fall within 95-102% with a relative standard deviation (RSD) of less than 3%. nih.govnih.gov

The use of a stable isotope-labeled (SIL) internal standard is the preferred approach in quantitative LC-MS/MS bioanalysis. nih.govscispace.com this compound is an ideal SIL internal standard for Duvelisib quantification because it co-elutes with the analyte and exhibits nearly identical ionization efficiency and extraction recovery. nih.gov This allows it to accurately correct for variations that may occur during sample preparation and analysis, such as:

Matrix Effects: Variations in ionization efficiency caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine). researchgate.net

Extraction Variability: Inconsistencies in the recovery of the analyte during sample preparation steps. researchgate.net

Instrumental Fluctuations: Minor changes in injection volume or mass spectrometer response over time. scispace.com

By adding a known concentration of this compound to every sample and standard, the analyte's concentration is determined from the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss or signal suppression/enhancement occurs, leading to significantly improved precision and accuracy. scispace.com While SIL internal standards are the first choice, it is important to consider potential issues, such as the possibility of differential adsorption of the analyte and its deuterated analogue to instrument surfaces, which could affect quantification. nih.govnih.gov

High-Resolution Mass Spectrometry for Accurate Metabolite Structural Elucidation of this compound Derived Compounds

High-resolution mass spectrometry (HRMS), particularly techniques like UHPLC-Q-TOF-MS/MS (Quadrupole Time-of-Flight), is a powerful tool for identifying and structurally characterizing drug metabolites. nih.govresearchgate.netijpras.com While metabolic studies are typically performed on the parent drug, the use of this compound can aid in distinguishing drug-related material from endogenous background ions.

Studies on Duvelisib have identified several metabolites generated through both Phase I and Phase II metabolic reactions. nih.gov HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of metabolites. ijpras.com By comparing the fragmentation patterns of the metabolites to that of the parent drug, the site of metabolic modification can be pinpointed. nih.gov

The primary metabolic pathways identified for Duvelisib include:

Phase I Reactions: Hydroxylation and dechlorination. nih.gov

Phase II Reactions: Glucuronidation. nih.gov

It is expected that this compound would undergo the same metabolic transformations, resulting in deuterated versions of these metabolites. HRMS can easily detect the characteristic mass shift, confirming their origin.

| Metabolite Class | Biotransformation | Resulting Compound (from Duvelisib) | Reference |

| Phase I | Hydroxylation | Hydroxy-duvelisib | nih.govresearchgate.net |

| Phase I | Dechlorination | Dechloro-duvelisib | nih.govresearchgate.net |

| Phase II | Glucuronidation | Duvelisib-glucuronide | nih.govresearchgate.net |

Optimization of Chromatographic Separation Techniques for this compound and its Related Compounds in Complex Biological Samples

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification in bioanalytical methods. nih.gov The goal of optimization is to achieve sharp, symmetrical peaks for both the analyte (Duvelisib) and the internal standard (this compound), with adequate separation from other interfering components in the sample. nih.gov

Key parameters for optimization include:

Stationary Phase: C18 columns are widely used and have proven effective for retaining and separating Duvelisib from plasma components. nih.gov

Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer (e.g., ammonium formate) is adjusted to control the retention and elution of the compounds. nih.gov An isocratic mobile phase is often sufficient for a rapid and robust analysis. nih.gov

pH: The pH of the mobile phase can influence the ionization state and retention of the analyte and is therefore a critical parameter to optimize.

Flow Rate: A balance must be struck between analysis time and separation efficiency. UPLC systems allow for higher flow rates without sacrificing resolution, leading to shorter run times. nih.gov

Although deuteration generally has a minimal effect on retention time, a slight chromatographic shift between the analyte and its SIL internal standard can sometimes occur. nih.gov Method development must confirm that any such shift is consistent and does not impact the integration and accuracy of quantification.

Mechanistic and Cellular Research Applications of Deuterated Duvelisib

Investigation of Enzyme Kinetics and Reaction Mechanisms Utilizing Deuterated Probes

The introduction of deuterium (B1214612) into a molecule can alter the rate of chemical reactions in which a carbon-hydrogen (C-H) bond is cleaved. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond, meaning more energy is required to break it. nih.gov Consequently, if C-H bond cleavage is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. plos.org

In the context of Duvelisib, which is primarily metabolized by the cytochrome P450 enzyme CYP3A4, Duvelisib-d5 can be used to probe the metabolic mechanism. nih.gov By comparing the rate of metabolism of Duvelisib with that of this compound by CYP3A4 in vitro, researchers can determine if the cleavage of the deuterated C-H bond is a rate-limiting step. A significant KIE (expressed as the ratio of reaction rates, kH/kD > 1) would provide strong evidence that this bond cleavage is crucial to the metabolic pathway. nih.gov Such studies are essential for understanding how the drug is broken down, predicting potential drug-drug interactions, and designing next-generation analogs with improved metabolic stability. plos.orgnih.gov

Table 1: Illustrative Example of Kinetic Isotope Effect Data for CYP3A4-Mediated Metabolism This table presents hypothetical data to illustrate how KIE results would be displayed. Specific experimental data for this compound is not publicly available.

| Compound | Rate of Metabolism (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) | Implication |

| Duvelisib (H) | 150 | - | Baseline metabolic rate |

| This compound (D) | 45 | 3.33 | C-H bond cleavage is a significant rate-limiting step in the metabolic pathway. |

Cellular Uptake and Intracellular Localization Studies Employing Isotope-Labeled this compound

Understanding how a drug enters a cell and where it accumulates is fundamental to its mechanism of action. Isotope-labeled compounds like this compound are invaluable for such investigations. Because the mass of this compound is different from its endogenous, non-deuterated counterpart, it can be distinguished and quantified using mass spectrometry-based techniques. texilajournal.com This allows researchers to trace the movement of the drug into and within cells.

In a typical study, preclinical cellular models (e.g., cancer cell lines) would be incubated with this compound for various lengths of time. The cells are then lysed, and different subcellular compartments (e.g., cytoplasm, nucleus, mitochondria) are isolated. Using liquid chromatography-mass spectrometry (LC-MS), the concentration of this compound in each fraction can be precisely measured. This data helps to determine the rate and mechanism of cellular uptake (e.g., passive diffusion vs. active transport) and provides a detailed map of its intracellular distribution. mdpi.com Such knowledge is critical for correlating the drug's localization with the location of its targets, the PI3K-δ and PI3K-γ kinases, which are themselves localized to specific cellular compartments and signaling complexes. nih.gov

Application of this compound in Quantitative Target Engagement Studies within Preclinical Cellular Models

Confirming that a drug binds to its intended target within a living cell is a crucial step in drug development. researchgate.net Quantitative target engagement assays provide a measure of the extent to which a drug occupies its target at various concentrations. This compound can be used as a tool in these assays, particularly those relying on mass spectrometry. However, a more common and direct application involves live-cell, real-time assays like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay. nih.govreactionbiology.compromega.compromegaconnections.com

In the NanoBRET assay, the target protein (e.g., PI3K-δ or PI3K-γ) is fused to a NanoLuc® luciferase enzyme and expressed in live cells. A fluorescent tracer that reversibly binds to the kinase's active site is then added, generating a BRET signal. When an unlabeled inhibitor like Duvelisib is introduced, it competes with the tracer for binding to the target. This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal. promega.compromegaconnections.com This allows for the precise calculation of the drug's intracellular affinity (IC50) for its target. nih.gov Preclinical studies with non-deuterated Duvelisib have shown it effectively inhibits downstream signaling of the PI3K pathway, such as the phosphorylation of AKT, confirming its engagement with its targets in cellular models. nih.govplos.orgnih.gov The use of this compound as an internal standard in mass spectrometry-based methods could further enhance the accuracy of quantifying target occupancy. nih.govnih.gov

Table 2: Representative Data from Preclinical Cellular Assays with Duvelisib This table shows actual experimental data for the non-deuterated Duvelisib to illustrate the type of results obtained in preclinical cellular models.

| Cell Line | Assay Type | Endpoint Measured | Duvelisib Potency (GI50) | Reference |

| Various Lymphoma Lines | Cell Viability | Growth Inhibition | Median GI50 of 0.59 µM | plos.org |

| T-cell Lymphoma (TCL) Lines | Cell Viability | Induction of Cell Death | Potent killing in pAKT-positive lines | nih.govresearchgate.netnih.gov |

| Chronic Lymphocytic Leukemia (CLL) | Downstream Signaling | Inhibition of pAKT | Effective inhibition observed | nih.govnih.gov |

Deuterium Isotope Effects on Binding Affinity and Inhibitory Potency in Preclinical Biological Systems

While the primary kinetic isotope effect is most pronounced in reactions involving bond cleavage, secondary isotope effects can sometimes influence non-covalent interactions, such as drug-target binding. However, these effects are generally minor. The substitution of hydrogen with deuterium results in very subtle changes to the molecule's size, shape, and electronic properties. nih.gov Therefore, it is widely accepted in medicinal chemistry that deuteration is unlikely to significantly alter a drug's intrinsic binding affinity or inhibitory potency against its target protein. scienceopen.comresearchgate.net

Future Directions and Emerging Research Perspectives on Deuterated Pi3k Inhibitors and Duvelisib D5

Exploration of Deuterated Analogs for Addressing Metabolic Vulnerabilities in PI3K Inhibitor Development

Deuteration, the substitution of hydrogen with its stable, heavier isotope deuterium (B1214612), offers a promising strategy to address these metabolic issues. unibestpharm.com The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes which are a primary clearance mechanism for Duvelisib. unibestpharm.comijeat.orgnih.gov This "kinetic isotope effect" can lead to several advantageous outcomes:

Improved Metabolic Stability: By selectively replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of drug breakdown can be slowed. unibestpharm.com This could potentially improve the drug's half-life, allowing for more consistent pathway inhibition. ijeat.org

Reduced Metabolite-Driven Effects: Altering the metabolic profile can reduce the formation of unwanted metabolites that may contribute to toxicity or have off-target activity.

Enhanced Therapeutic Index: A more predictable and stable pharmacokinetic profile can lead to a better balance between efficacy and toxicity. wiseguyreports.com

Emerging research is also leveraging deuterated metabolic substrates to probe the metabolic consequences of PI3K inhibition. For instance, deuterium metabolic imaging (DMI) using compounds like [6,6-²H₂]-glucose allows for the non-invasive, real-time tracking of metabolic pathways such as glycolysis in preclinical models. aacrjournals.orgicr.ac.uk This technique can differentiate tumor metabolic subtypes (e.g., glycolytic vs. mitochondrial) and detect early metabolic responses to therapy with PI3K inhibitors, providing crucial insights into their mechanism of action and identifying potential biomarkers of response. aacrjournals.orgsemanticscholar.org

| Research Approach | Application in PI3K Inhibitor Development | Potential Benefit |

| Drug Deuteration | Replacing H with D at metabolically labile sites on a PI3K inhibitor molecule. | Slows metabolic breakdown, potentially improving half-life and reducing dosing frequency. unibestpharm.comijeat.org |

| Deuterium Metabolic Imaging (DMI) | Using deuterated tracers (e.g., ²H-glucose) in preclinical models treated with PI3K inhibitors. | Non-invasively monitors changes in tumor metabolism (e.g., glycolysis) in response to treatment. aacrjournals.orgicr.ac.uk |

| Metabolomics | Using deuterated standards to accurately quantify metabolic changes in cells or tissues after PI3K inhibitor treatment. | Elucidates the specific metabolic pathways affected by the drug. simsonpharma.comnih.gov |

Application of Duvelisib-d5 in Advanced Mechanistic Toxicology Research in Preclinical Settings

Mechanistic toxicology aims to understand how chemical agents interact with biological systems to cause toxicity at the cellular, biochemical, and molecular levels. tamu.edu Deuterated compounds like this compound are valuable tools in this field, enabling researchers to dissect the specific pathways leading to adverse effects.

The primary clearance route for Duvelisib is metabolism mediated by the liver's CYP3A4 enzyme. nih.gov Toxicity associated with a drug can sometimes be caused not by the parent compound itself, but by one or more of its metabolites. This compound can be used in comparative preclinical studies alongside its non-deuterated counterpart to investigate this possibility.

By designing in vitro or in vivo experiments that compare the toxicological profiles of Duvelisib and this compound, researchers can gain critical insights. A differential toxicity profile between the two compounds would strongly suggest that the observed toxicity is linked to a specific metabolite. Because the C-D bond in this compound would slow the rate of metabolism at the deuterated position, the concentration of subsequent metabolites would be altered relative to the parent drug. This allows for the deconvolution of effects caused by the parent drug versus its metabolites, helping to pinpoint the toxic species. Such studies are crucial for developing safer drugs by understanding and potentially designing out the structural features responsible for toxicity. wiseguyreports.com

Development of Novel Research Tools and Technologies Enabled by Deuterated Drug Compounds like this compound

Beyond modifying the pharmacological properties of a drug, deuteration provides essential tools for analytical and research applications. simsonpharma.com Deuterated compounds are indispensable as internal standards in quantitative bioanalysis using mass spectrometry. wiseguyreports.com Their chemical behavior is nearly identical to the non-deuterated analyte, but their increased mass allows them to be distinguished and used for precise quantification.

A clear example of this application is found in the regulatory review documents for Duvelisib, where "IPI-145-d5" (an alternative designation for this compound) and its deuterated metabolite "IPI-656-d5" were used as internal standards. fda.gov These deuterated analogs were essential for the development and validation of analytical methods to accurately measure the concentrations of Duvelisib and its major metabolite, IPI-656, in plasma samples during preclinical and clinical studies. fda.gov

Table: Use of this compound in Bioanalytical Methods

| Analyte | Internal Standard | Application | Reference |

|---|---|---|---|

| Duvelisib | This compound (IPI-145-d5) | Quantitative analysis of drug levels in plasma via mass spectrometry. | fda.gov |

Furthermore, deuterated compounds are instrumental in other advanced research technologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are routinely used in NMR. The selective incorporation of deuterium into a molecule can also help in simplifying complex spectra and studying molecular structure and dynamics. wiseguyreports.comsimsonpharma.com

Metabolic Tracing: As mentioned previously, deuterated substrates are increasingly used to trace the flow of molecules through complex biochemical pathways, offering a safe, non-radioactive method to study metabolism in living systems. simsonpharma.comaquigenbio.com

The development and availability of deuterated compounds like this compound are therefore not only relevant for creating potentially improved therapeutics but are also critical for enabling the fundamental research and analytical precision required throughout the drug discovery and development process. wiseguyreports.comaquigenbio.com

Q & A

Q. How should Duvelisib-d5 be incorporated into pharmacokinetic (PK) study designs to ensure accurate quantification?

Methodological Answer: this compound, as a deuterated internal standard, should be spiked into biological matrices (e.g., plasma, tissue homogenates) at a fixed concentration during sample preparation. Validate its stability under varying storage conditions (-80°C to 25°C) and extraction protocols (protein precipitation vs. solid-phase extraction). Use calibration curves with non-deuterated Duvelisib to assess isotopic interference, ensuring signal-to-noise ratios remain ≥10:1 .

Q. What protocols are critical for confirming the isotopic purity of this compound in mechanistic studies?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to verify the absence of non-deuterated Duvelisib impurities. Calculate isotopic enrichment using the formula:

Pair with H-NMR to confirm deuterium placement at the C2 and C3 positions of the purine ring .

Q. How can researchers validate this compound as an internal standard in LC-MS/MS assays?

Methodological Answer: Perform matrix effect evaluations by comparing analyte response in post-extraction spiked samples vs. pure solvent. Assess recovery rates (target: 85–115%) and precision (CV <15%) across three validation batches. Cross-validate with alternative internal standards (e.g., structural analogs) to rule out co-elution interference .

Advanced Research Questions

Q. What experimental strategies address discrepancies in this compound’s ionization efficiency compared to its non-deuterated form?

Methodological Answer: Optimize LC-MS parameters (e.g., ion source temperature, desolvation gas flow) to minimize deuterium-induced ionization suppression. Use a bracketed calibration approach, where this compound is analyzed alongside its non-deuterated form at matched concentrations. Apply post-column infusion to identify matrix-induced ion suppression zones .

Q. How can isotopic effects of this compound influence in vitro metabolic stability assays?

Methodological Answer: Conduct parallel incubations with human liver microsomes (HLMs) for Duvelisib and this compound. Monitor metabolic half-life () using UPLC-QTOF. A >10% difference in indicates significant deuterium isotope effects (DIEs), necessitating correction factors for kinetic parameter calculations (e.g., intrinsic clearance) .

Q. What statistical methods resolve contradictions in this compound’s tissue distribution data across preclinical models?

Methodological Answer: Apply mixed-effects modeling to account for inter-species variability (e.g., mice vs. rats). Normalize tissue concentrations to plasma AUC and perform bootstrapping (1,000 iterations) to estimate 95% confidence intervals. Use principal component analysis (PCA) to identify outliers linked to sample collection artifacts .

Q. How should researchers design experiments to assess this compound’s stability under forced degradation conditions?

Methodological Answer: Expose this compound to oxidative (3% HO), acidic (0.1M HCl), and photolytic (ICH Q1B guidelines) stressors. Quantify degradation products via LC-HRMS and compare fragmentation patterns to non-deuterated Duvelisib to confirm deuterium retention. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under long-term storage .

Q. What methodologies differentiate between assay variability and true pharmacokinetic variability when using this compound?

Methodological Answer: Implement a nested ANOVA design, partitioning variance into inter-subject, intra-subject, and technical (assay) components. Replicate measurements across three independent batches and apply the Horwitz equation to assess acceptability of inter-batch CVs. Cross-validate with orthogonal techniques (e.g., immunoassays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.